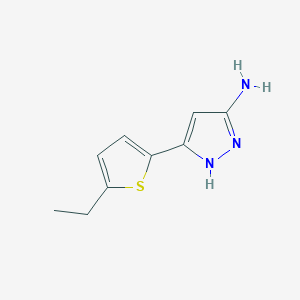

3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine

Description

3-(5-Ethylthiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound featuring a 5-ethyl-substituted thiophene ring at the 3-position of the pyrazole core and an amine group at the 5-position. Its molecular formula is C₉H₁₁N₃S, with a molecular weight of 193.27 g/mol.

Properties

Molecular Formula |

C9H11N3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

5-(5-ethylthiophen-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H11N3S/c1-2-6-3-4-8(13-6)7-5-9(10)12-11-7/h3-5H,2H2,1H3,(H3,10,11,12) |

InChI Key |

VBKJKHLWPUKGMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the formation of the thiophene ring followed by the construction of the pyrazole ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative can then be subjected to further reactions to introduce the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The primary amine group at position 5 of the pyrazole ring undergoes alkylation and acylation under standard conditions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ or NaH in solvents such as DMF or THF. Yields range from 65–85% depending on steric hindrance.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base. Typical yields exceed 75%.

Table 1 : Representative N-functionalization reactions

| Reaction Type | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | 60°C, 6h | 78 |

| N-Acetylation | AcCl, Et₃N, DCM | RT, 2h | 82 |

Suzuki–Miyaura Cross-Coupling

The thiophene moiety enables palladium-catalyzed coupling with aryl boronic acids:

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₃PO₄ as a base in 1,4-dioxane at 90°C .

-

Substrate Scope : Compatible with electron-deficient and electron-rich aryl boronic acids. Yields range from 66–81% .

Reductive Amination

The amine group participates in one-pot imine formation and reduction:

-

Substrates : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) under solvent-free conditions at 120°C, followed by NaBH₄ reduction in MeOH .

Mechanism :

-

Imine formation via condensation.

-

Borohydride reduction of the C=N bond.

Halogenation at Pyrazole C-4

Electrophilic halogenation occurs regioselectively at the pyrazole’s C-4 position:

-

Bromination : NBS (1.2 eq) in DMSO at RT for 3h gives 4-bromo derivatives in 85% yield .

-

Iodination : NIS (1.5 eq) in DMSO achieves 80% yield under similar conditions .

Table 2 : Halogenation conditions and outcomes

| Halogenating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NBS | DMSO | 3 | 85 |

| NIS | DMSO | 3 | 80 |

Condensation Reactions

The amine group forms fused heterocycles with β-keto esters or α,β-unsaturated ketones:

-

Pyrazolo[3,4-b]pyridines : Condensation with β-keto esters under microwave irradiation (120°C, 20 min) yields bicyclic products in >80% yield .

-

Schiff Bases : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imines, useful as ligands in coordination chemistry .

Oxidative Coupling

Under oxidative conditions (e.g., I₂/TBHP), the compound undergoes dehydrogenative coupling to form dimeric structures with new N–N bonds .

Biological Derivatization

-

Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine to yield sulfonamide derivatives for pharmacological screening .

-

Complexation : The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form bioactive complexes.

This compound’s versatility in cross-coupling, functionalization, and heterocycle-forming reactions makes it a valuable scaffold in medicinal chemistry and materials science. Recent advances in solvent-free and catalytic methodologies have significantly improved synthetic efficiency .

Scientific Research Applications

3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Compound 1 : 3-(Thiophen-2-yl)-1H-pyrazol-5-amine (J9N ligand)

- Molecular Formula : C₇H₇N₃S.

- Key Differences : Lacks the 5-ethyl group on thiophene, reducing lipophilicity (logP likely lower than the target compound).

Compound 2 : 3-(5-Ethylthiophen-2-yl)-4-methyl-1H-pyrazol-5-amine

Heterocyclic Ring Modifications

Compound 3 : 3-(4-Fluorophenyl)-1H-pyrazol-5-amine

- Structure : Replaces thiophene with a 4-fluorophenyl group.

- Molecular Formula : C₉H₈FN₃.

- Fluorine enhances electronegativity, influencing electronic interactions.

- Activity : Converted to mercaptoacetamide derivatives showing BoNTA-LC enzyme inhibition (IC₅₀ ~1–10 µM) .

Compound 4 : 3-(4-Ethylphenyl)-1H-pyrazol-5-amine

Regioisomeric and Positional Variations

Compound 5 : 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

- Structure : Fluorophenyl at pyrazole 4-position, pyridinyl at 3-position.

- Key Differences: Regioisomerism shifts inhibitory activity from p38α MAP kinase (original isomer) to cancer kinases (Src, B-Raf, EGFR) with IC₅₀ values in the nanomolar range .

- Implication : Substituent position critically determines target selectivity.

Reactivity and Functionalization Potential

- Target Compound : The 5-amine group enables further derivatization (e.g., sulfenylation, acylations) as seen in , where pyrazol-5-amine reacts with arylsulfonyl hydrazides to form sulfur-containing analogs .

- Analog Comparison : 3-(3-Chlorophenyl)-1H-pyrazol-5-amine was converted to a mercaptoacetamide derivative with 98% yield, demonstrating high reactivity at the amine site .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Pyrazole 3-position) | Key Biological Activity | logP (Predicted) |

|---|---|---|---|---|

| 3-(5-Ethylthiophen-2-yl)-1H-pyrazol-5-amine | C₉H₁₁N₃S | 5-Ethylthiophen-2-yl | N/A (Inferred kinase inhibition) | ~2.5 |

| 3-(Thiophen-2-yl)-1H-pyrazol-5-amine | C₇H₇N₃S | Thiophen-2-yl | Ligand studies | ~1.8 |

| 3-(4-Fluorophenyl)-1H-pyrazol-5-amine | C₉H₈FN₃ | 4-Fluorophenyl | BoNTA-LC inhibition (IC₅₀ ~1 µM) | ~2.2 |

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | C₁₄H₁₂FN₅ | Pyridin-4-yl (3-position), 4-Fluorophenyl (4-position) | Src kinase inhibition (IC₅₀ 50 nM) | ~1.5 |

Key Research Findings

Regioisomerism (e.g., substituent position on pyrazole) can switch activity between kinase families, as shown in .

Synthetic Flexibility :

Pharmacological Potential: Thiophene-containing analogs may leverage sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) absent in phenyl-substituted compounds .

Biological Activity

3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound features a thiophene moiety that enhances its pharmacological properties. The biological activity of pyrazole derivatives has been extensively studied, revealing their potential in treating various diseases, including inflammation, cancer, and infectious diseases.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of thiophene derivatives with hydrazines. The general synthetic route includes:

- Formation of the Pyrazole Ring : This is typically achieved by condensing 5-ethylthiophen-2-carboxylic acid with an appropriate hydrazine derivative.

- Functionalization : Further modifications can lead to various derivatives that may enhance biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including those similar to 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine, exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

Pyrazole compounds have shown promising antimicrobial activity against various bacterial strains. For example, derivatives were tested against E. coli and Staphylococcus aureus, displaying significant inhibitory effects at concentrations as low as 40 µg/mL . This suggests that 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine could possess similar antimicrobial properties.

3. Anticancer Activity

Some pyrazole derivatives have been evaluated for their anticancer potential. Studies have indicated that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, compounds structurally related to 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine have shown efficacy against breast cancer cells by modulating key signaling pathways involved in cell proliferation and survival .

4. Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Certain studies have highlighted the potential of these compounds to protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anti-inflammatory Effects

A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using a carrageenan-induced edema model in mice. Among these, a compound structurally similar to 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine showed comparable efficacy to indomethacin, a well-known anti-inflammatory agent .

Case Study 2: Antimicrobial Evaluation

In another study, a library of pyrazole derivatives was screened for antimicrobial activity against several pathogens. The results indicated that certain compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting the potential application of 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine in treating infections .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine?

The synthesis typically involves cyclization or coupling reactions. Key methods include:

- Cyclization with POCl₃ : Substituted benzoic acid hydrazides undergo cyclization using phosphorus oxychloride at 120°C to form pyrazole cores .

- Coupling Reactions : A 58% yield is achieved by coupling 3-(5-chlorothiophen-2-yl)propanoic acid with 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine using propylphosphonic anhydride (T3P) and N-ethyl-N,N-diisopropylamine in DMF at 20°C, followed by trifluoroacetic acid treatment .

Q. Table 1: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 120°C, hydrazide substrate | 70–85% | |

| Carboxylic Acid Coupling | T3P, DMF, rt, 1:1.2 acid:amine ratio | 58% |

Q. What spectroscopic methods are used to characterize this compound?

- IR Spectroscopy : Identifies NH stretching (~3400 cm⁻¹) and thiophene C-S vibrations (680–720 cm⁻¹) .

- NMR : ¹H NMR resolves pyrazole ring protons (δ 6.5–7.5 ppm) and ethylthiophene substituents (δ 1.2–1.4 ppm for CH₃). ¹³C NMR confirms aromatic carbons (δ 110–150 ppm) .

- X-ray Crystallography : Resolves ambiguous stereochemistry, as seen in triclinic crystal systems (a=8.5088 Å, b=9.8797 Å, c=10.4264 Å) for derivatives .

Q. How should researchers handle safety concerns during synthesis?

Derivatives with skin/eye irritation hazards (GHS Category 2) require:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Reactions involving volatile reagents (e.g., POCl₃) must be conducted in a fume hood .

- Storage : Amine functionalities degrade under prolonged exposure to air; store at -20°C under nitrogen .

Advanced Research Questions

Q. How can coupling efficiency be optimized for derivatives?

Q. Table 2: Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 58 |

| THF | 7.5 | 32 |

Q. How to resolve discrepancies in ¹H NMR data between batches?

Contradictions often arise from dynamic processes (e.g., rotamers). Strategies include:

Q. What structural modifications enhance biological activity?

Q. Table 3: SAR of Pyrazole Derivatives

| Substituent | Antimicrobial MIC (μg/mL) | logP |

|---|---|---|

| 5-Ethylthiophene | 32 | 2.1 |

| 5-Chlorothiophene | 8 | 2.8 |

| 4-Methoxyphenyl-NH | 16 | 3.3 |

Q. How to design combinatorial libraries for high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.